[2-Bromo-3-(propan-2-yloxy)phenyl]methanol
Description
[2-Bromo-3-(propan-2-yloxy)phenyl]methanol is a brominated aromatic compound featuring a hydroxymethyl (-CH2OH) group attached to a phenyl ring substituted with bromine (Br) at position 2 and a propan-2-yloxy (isopropoxy) group at position 2. Its molecular formula is C10H13BrO2, with a molecular weight of 259.12 g/mol.
Properties
IUPAC Name |
(2-bromo-3-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKSUDFFOOYNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-3-(propan-2-yloxy)phenyl]methanol typically involves the bromination of a suitable phenylmethanol precursor followed by the introduction of the propan-2-yloxy group. One common method is as follows:
Bromination: The starting material, 3-(propan-2-yloxy)phenylmethanol, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Bromo-3-(propan-2-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its brominated structure enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates. Research indicates that compounds with similar structures exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. For instance, derivatives of [2-Bromo-3-(propan-2-yloxy)phenyl]methanol have been explored for their potential inhibitory effects on specific enzymes related to disease processes.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival. These findings suggest that this compound could be further developed into novel anticancer therapeutics.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a precursor for constructing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.
| Reaction Type | Description | Example |
|---|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds. | Reaction with amines to form amides. |
| Coupling Reactions | Can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals. | Suzuki coupling with aryl boronic acids. |
Biological Research
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological properties. Molecular docking studies have indicated potential binding affinities to various proteins involved in disease mechanisms, suggesting its role as a lead compound in drug discovery.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit specific enzymes related to metabolic pathways in cancer cells. For example, studies have reported IC50 values indicating effective inhibition of urease and other enzymes at micromolar concentrations, highlighting its potential therapeutic applications.
Agrochemical Applications
The compound also shows promise in the field of agrochemicals as an active ingredient in pesticides or herbicides due to its structural properties that may enhance efficacy against target pests or plants. Its ability to modify biological pathways makes it a candidate for developing environmentally friendly agricultural products.
Mechanism of Action
The mechanism by which [2-Bromo-3-(propan-2-yloxy)phenyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the propan-2-yloxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent patterns, molecular weight, and functional groups:
Key Observations :
- Substituent Position: Bromine placement (positions 2, 3, or 5) significantly impacts electronic effects and steric hindrance.
- Functional Group Diversity: Amino groups (e.g., ) increase polarity and reactivity in nucleophilic reactions, while alkoxy groups (e.g., ) enhance lipophilicity and stability against oxidation.
- Molecular Weight : Bulky substituents like propan-2-yloxy or 2-methylpropoxy increase molecular weight marginally but dramatically alter physicochemical properties.
Physical and Chemical Properties
- Solubility: Brominated phenylmethanol derivatives generally exhibit low water solubility but dissolve in organic solvents like methanol, dichloromethane, or DMSO . For instance, (2-Amino-3-bromophenyl)methanol shows slight solubility in DMSO due to its amino group , whereas the target compound’s isopropoxy group likely improves solubility in less polar solvents.
- Melting Points: Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s melting point is unreported, but analogs like [5-bromo-2-(2-methylpropoxy)phenyl]methanol melt at ~180–182°C , suggesting similar thermal stability for the target.
Biological Activity
[2-Bromo-3-(propan-2-yloxy)phenyl]methanol is a compound of interest due to its unique structural properties, which include a brominated phenyl moiety and an alkoxy substituent. This compound has been studied for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is CHBrO, characterized by the following structural features:
- Bromine Substitution : The presence of bromine at the 2-position of the phenyl ring enhances reactivity and may influence biological interactions.
- Alkoxy Group : The propan-2-yloxy group increases solubility, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of brominated phenols have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes findings on related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Brominated phenyl with alkoxy group | Potential antimicrobial |
| 4-Bromophenol | Brominated phenol | Antimicrobial against Staphylococcus aureus |
| 4-(isopropoxy)aniline | Alkoxy-substituted aniline | Varies by substitution |
Studies have demonstrated that brominated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to their antimicrobial effects .
Anti-inflammatory Potential
In addition to antimicrobial properties, the compound may exhibit anti-inflammatory activity. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. The structural characteristics of this compound suggest it could modulate these pathways effectively .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-brominated analogs, suggesting enhanced activity due to the halogen's electronegativity .
-
Mechanism of Action :
- Investigations into the mechanism of action revealed that brominated phenols could induce oxidative stress in bacterial cells, leading to increased permeability and eventual cell lysis. This mechanism underlines the potential for developing new antibacterial agents based on this compound's structure .
- Safety Profile :
Q & A
Basic Research Questions
Q. How can the synthesis of [2-Bromo-3-(propan-2-yloxy)phenyl]methanol be optimized for regioselectivity?
- Methodological Approach :
- Use controlled bromination conditions (e.g., N-bromosuccinimide or bromine with Lewis acids) to target the 2-position of the phenyl ring.
- Introduce the propan-2-yloxy group via nucleophilic substitution of a hydroxyl precursor with isopropyl bromide, employing a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate .
- Monitor reaction progress via TLC or HPLC to minimize side products such as over-brominated derivatives or ether cleavage byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Approach :
- NMR : H and C NMR to confirm the bromine substituent’s position (deshielding effects) and the isopropyloxy group’s stereochemistry.
- IR Spectroscopy : Identify O–H (3300–3500 cm) and C–Br (500–600 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine (1:1 ratio for Br and Br) .
Q. How can common side reactions during synthesis be mitigated?
- Methodological Approach :
- Avoid excess brominating agents to prevent di- or tri-bromination.
- Stabilize the methanol group via temporary protection (e.g., silylation with TMSCl) during isopropylation to reduce oxidation to ketones .
- Use inert atmospheres (N/Ar) to minimize hydrolysis of the propan-2-yloxy group .
Advanced Research Questions
Q. How can crystallographic data contradictions in brominated aryl ethers be resolved?
- Methodological Approach :
- Employ the SHELX suite (e.g., SHELXL) for structure refinement, leveraging high-resolution X-ray diffraction data to resolve ambiguities in atomic positions .
- Cross-validate with computational models (DFT) to assess bond angles and torsional strain, particularly around the bromine and isopropyloxy groups .
Q. What computational strategies predict the bromine substituent’s reactivity in cross-coupling reactions?
- Methodological Approach :
- Perform density functional theory (DFT) calculations to map electron density around the bromine atom, predicting its susceptibility in Suzuki or Ullmann couplings.
- Compare with experimental data from analogous compounds (e.g., 2-bromophenol derivatives) to validate computational models .
Q. How can biocatalysis be leveraged for enantioselective modifications of this compound?
- Methodological Approach :
- Screen microbial reductases (e.g., from Leuconostoc pseudomesenteroides) for stereoselective reduction of ketone intermediates to chiral alcohols.
- Optimize bioreduction conditions (pH, temperature, cofactor recycling) using multi-response nonlinear programming models to maximize enantiomeric excess (ee) .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reaction yields when scaling up synthesis?
- Methodological Approach :
- Conduct kinetic studies to identify rate-limiting steps (e.g., bromine diffusion in viscous solvents).
- Use microreactors for continuous flow synthesis to maintain consistent temperature and mixing, reducing side reactions observed in batch processes .
Q. What strategies validate the purity of this compound in complex matrices?
- Methodological Approach :
- Combine LC-MS with orthogonal detection methods (e.g., charged aerosol detection) to quantify impurities below 0.1%.
- Compare retention times and fragmentation patterns with spiked standards .
Safety and Best Practices
Q. What safety protocols are critical when handling brominated aryl alcohols?
- Methodological Approach :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.
- Neutralize brominated waste with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
